6-Hydroxy Buspirone-d8
CAS No.: 1189644-16-3
Cat. No.: VC0026916
Molecular Formula: C21H31N5O3
Molecular Weight: 409.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189644-16-3 |
|---|---|
| Molecular Formula | C21H31N5O3 |
| Molecular Weight | 409.56 |
| IUPAC Name | 10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
| Standard InChI | InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2 |
| Standard InChI Key | KOZNAHJIJGCFJJ-QGZHXTQCSA-N |
| SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Introduction
Chemical Identity and Structure
6-Hydroxy Buspirone-d8 is a stable isotope-labeled analog of 6-Hydroxy Buspirone, containing eight deuterium atoms strategically incorporated into the butyl chain of the molecule. The compound is characterized by its specific chemical structure where hydrogen atoms have been replaced with deuterium, providing a distinct mass signature while maintaining similar chemical behavior to the non-deuterated compound .
The compound's full chemical name is 6-Hydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione . Its molecular structure features a complex arrangement including a pyrimidine ring connected to a piperazine moiety, which is linked via a deuterated butyl chain to an azaspiro structure containing a hydroxyl group at the 6-position .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 6-Hydroxy Buspirone-d8:
The compound is specifically designed for analytical applications, with the deuterium labeling providing a mass difference that allows it to be distinguished from the non-labeled compound during mass spectrometric analysis.
Relationship to Buspirone
6-Hydroxy Buspirone-d8 is derived from buspirone, a non-benzodiazepine anxiolytic medication used clinically for the treatment of anxiety disorders. Buspirone undergoes metabolism in the body to form various metabolites, including 6-hydroxybuspirone .
Metabolic Pathway
Buspirone undergoes hydroxylation primarily at the 6-position of the azaspiro structure during metabolism, forming 6-hydroxybuspirone . This metabolite has its own pharmacological profile that differs from the parent compound. Research has demonstrated that administration of buspirone produces measurable levels of 6-hydroxybuspirone in vivo, making it an important analyte in pharmacokinetic studies .
The deuterated analog (6-Hydroxy Buspirone-d8) shares the same chemical structure as the natural metabolite but contains eight deuterium atoms in the butyl chain, providing a mass shift that is easily detectable by mass spectrometry techniques .
Synthesis and Preparation Methods
The preparation of 6-Hydroxy Buspirone-d8 involves sophisticated chemical synthesis methods focused on the incorporation of deuterium atoms at specific positions in the molecule .
Deuteration Process
The primary method for synthesizing 6-Hydroxy Buspirone-d8 includes the following key steps:
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Starting with either buspirone or 6-hydroxy buspirone as the base molecule
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Incorporation of deuterium atoms specifically into the butyl chain connecting the piperazine ring to the azaspiro structure
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Purification processes to achieve the high purity (>95%) required for analytical standards
The deuteration process is carefully controlled to ensure consistent placement of deuterium atoms, which is critical for the compound's function as an internal standard.
Analytical Applications
6-Hydroxy Buspirone-d8 serves as a valuable tool in analytical chemistry, particularly in pharmaceutical research and development settings .
Use as an Internal Standard
The compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. The incorporation of deuterium provides several advantages:
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The deuterated compound co-elutes with the non-deuterated analyte but is distinguishable by mass spectrometry
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It compensates for variations in sample preparation, injection, and instrument response
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It allows for more accurate quantification of 6-hydroxybuspirone in biological samples
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The mass difference created by deuterium labeling minimizes isotopic interferences
Pharmacokinetic Studies
In pharmacokinetic research, 6-Hydroxy Buspirone-d8 enables scientists to trace metabolic pathways more accurately due to its distinct mass signature compared to the non-deuterated compound. This capability is particularly valuable when studying:
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The metabolism of buspirone in different patient populations
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Drug-drug interactions affecting buspirone metabolism
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The pharmacokinetic profiles of different formulations of buspirone
Research Findings on Parent Compound
While specific research on 6-Hydroxy Buspirone-d8 itself is limited to its analytical applications, significant research has been conducted on the non-deuterated parent compound, 6-hydroxybuspirone, which provides valuable context .
Enantiomeric Studies
Research has investigated the pharmacokinetics of 6-hydroxybuspirone when administered in different forms: as a racemate (BMS-528215), S-enantiomer (BMS-442606), and R-enantiomer (BMS-442608) . A double-blind, randomized, four-period, four-treatment, crossover study in healthy subjects revealed several important findings:
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All three forms of 6-hydroxybuspirone were well tolerated
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Interconversion occurred between enantiomers, with the S-enantiomer being dominant
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All three forms produced approximately 2-3 fold greater exposure to total 6-hydroxybuspirone than buspirone itself
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The forms produced equal exposure to 1-(2-pyrimidinyl)-piperazine (1-PP), approximately 30% less than from buspirone administration
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All three forms produced approximately 3-fold higher 6-hydroxybuspirone:1-PP ratios compared to buspirone administration
This research concluded that there was no advantage of either enantiomer over the racemate, leading to the selection of the racemate for further clinical development .
Several related compounds and derivatives have been identified and are also available as reference standards for comprehensive analytical studies of buspirone and its metabolites .
Related Reference Standards
Other related compounds include:
6-Hydroxy Buspirone-d8 represents an important tool in pharmaceutical analysis and research. As a deuterated analog of a significant buspirone metabolite, it allows for precise quantification in biological samples and facilitates pharmacokinetic studies. Its well-characterized physical and chemical properties make it valuable as a reference standard in analytical chemistry.
The compound's significance extends beyond its utility as an internal standard, as it contributes to our understanding of buspirone metabolism and pharmacokinetics. Research on the parent compound, 6-hydroxybuspirone, has provided insights into its enantiomeric properties and potential therapeutic applications.
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